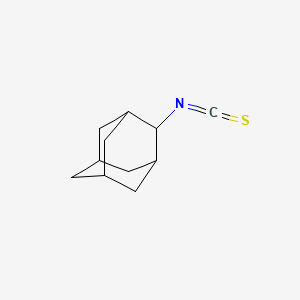
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is also known as FMEB, and it is a derivative of benzene-1,2-diamine.
Scientific Research Applications
Aggregation-Induced Emission Enhancement
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine derivatives have been found to exhibit notable aggregation-induced emission enhancement (AIEE) characteristics. This property is significant in the development of fluorescent materials, particularly in the context of fluorescence sensing of volatile organic solvents (Wu et al., 2015).
Fluorescence Sensing and Metal Recognition
Derivatives of this compound have been developed for use in fluorescence sensing. These compounds have shown potential in detecting and differentiating metal ions, such as zinc and cadmium, in various solutions. This application is particularly relevant in the field of environmental monitoring and biochemistry (Hong et al., 2012).
Synthesis of Soluble Fluorinated Polyimides
The compound and its derivatives are utilized in the synthesis of soluble fluorinated polyimides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various industrial applications, such as in electronics and aerospace industries (Xie et al., 2001).
Electroluminescence in Polymer Light-Emitting Diodes
This compound derivatives have been utilized in the development of cross-linkable hole-transporting materials for white light polymer light-emitting diodes (LEDs). This application is crucial for advancing the technology of display and lighting systems (Cheng et al., 2011).
Application in Fluorescent Receptors
Compounds derived from this compound have been used in designing fluorescent receptors. These receptors are sensitive to specific metal ions like Ni2+ and Cu2+, providing a valuable tool in analytical chemistry for the detection and quantification of these ions (Pawar et al., 2015).
Synthesis of Antibacterial Compounds
Schiff base derivatives of this compound have shown promising results in antibacterial applications. These compounds exhibit significant interaction with antibacterial proteins, offering potential in the development of new antibacterial agents (A. P, 2019).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibiting properties. These compounds have shown effectiveness in preventing corrosion of metals, particularly mild steel, in acidic environments. This is crucial in industrial settings where metal corrosion is a significant challenge (Singh & Quraishi, 2016).
properties
IUPAC Name |
4-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAHSZBSYBFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2699556.png)





![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)
![2-[4-(4-Bromophenyl)phenyl]naphthalene](/img/structure/B2699578.png)